molecular formula C11H14ClNO4S2 B8295748 3-Butylthio-4-chloro-5-sulfamylbenzoic acid

3-Butylthio-4-chloro-5-sulfamylbenzoic acid

Cat. No.: B8295748
M. Wt: 323.8 g/mol
InChI Key: ZVFJXHDXFHGZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butylthio-4-chloro-5-sulfamylbenzoic acid is a useful research compound. Its molecular formula is C11H14ClNO4S2 and its molecular weight is 323.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClNO4S2

Molecular Weight

323.8 g/mol

IUPAC Name

3-butylsulfanyl-4-chloro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C11H14ClNO4S2/c1-2-3-4-18-8-5-7(11(14)15)6-9(10(8)12)19(13,16)17/h5-6H,2-4H2,1H3,(H,14,15)(H2,13,16,17)

InChI Key

ZVFJXHDXFHGZJW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-3-mercapto-5-sulfamylbenzoic acid (5.5 g) in 1 N sodium hydroxide (29.5 ml), butyl iodide (2.1 ml) is added. After additional stirring for 50 hours precipitates the sodium salt of 3-butylthio-4-chloro-5-sulfamylbenzoic acid which is collected and washed with ice water. The sodium salt is suspended in water (25 ml) and 1 N hydrochloric acid added slowly until a pH value of 1. The precipitate is collected by filtration and recrystallized from aqueous ethanol to yield 3-butylthio-4-chloro-5-sulfamylbenzoic acid with a melting point of 202° - 203°C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
29.5 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One

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